7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt; min. 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

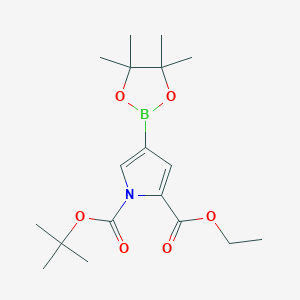

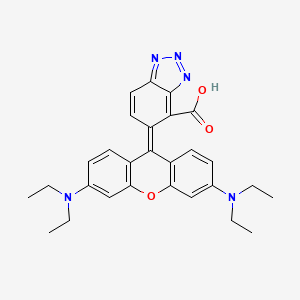

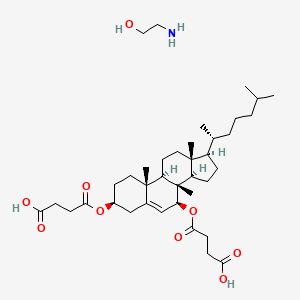

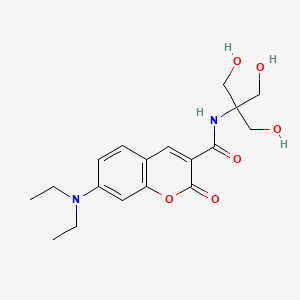

7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, or 7-HCB-DETA, is an important reagent used in a variety of laboratory experiments. The compound is a derivative of cholesterol, which is the primary sterol in animal tissues and a major component of the human body. 7-HCB-DETA has a wide range of applications, from medical research to industrial synthesis.

Applications De Recherche Scientifique

pH-Sensitive Polymorphism and Vesicle Formation

Cholesteryl hemisuccinate (CHEMS), an acidic cholesterol ester that closely relates to the structure of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, exhibits pH-sensitive polymorphism. It is capable of self-assembling into bilayers in alkaline and neutral aqueous media. This property is utilized to form pH-sensitive fusogenic vesicles, especially in mixtures with dioleoylphosphatidylethanolamine (DOPE). These vesicles are promising for targeted drug delivery systems, as they can fuse with cell membranes at specific pH levels. Below pH 4.3, vesicles composed of CHEMS undergo fusion, indicating its potential for targeted therapy applications where pH changes are significant, such as tumor environments (Hafez & Cullis, 2000).

Corrosion Inhibition and Surface Activity

Diethanolamine (DEA) and its salts, components of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, demonstrate various industrial applications due to their surface activity. These compounds serve as surfactants, emulsifying agents, and corrosion inhibitors in several industries, including cosmetics. Their safety and utility in formulations have been affirmed, suggesting their application potential beyond biological systems into materials science (Fiume et al., 2017).

Liquid Crystalline Properties and Materials Science

Diethanolamine-based dendrimers, incorporating structures related to 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, have been synthesized to exhibit liquid crystalline properties. These dendrimers contain nitroazobenzene units and show potential for advanced materials applications, including optical and electronic devices. Their ability to form mesogen-functionalized dendrimers, investigated through polarizing optical microscopy (POM) and differential scanning calorimetry (DSC), highlights their relevance in developing new materials with specific optical and thermal properties (Didehban et al., 2009).

Liposome Targeting and Drug Delivery

Cholesteryl derivatives, similar to the constituents of 7-Hydroxy-cholesteryl-bishemisuccinate-diethanolamine salt, are utilized for bone targeting through liposome formulations. These targeted liposomes, designed for the treatment of bone-related diseases, aim to enhance therapeutic efficacy while minimizing systemic side effects. The incorporation of bisphosphonate-targeted moieties, like cholesteryl derivatives, shows promising results in achieving high affinity for hydroxyapatite, the main constituent of bone. This application underscores the potential of such compounds in the selective delivery of drugs to bone tissues, offering a strategic approach to treating osteoporosis and other bone disorders (Hengst et al., 2007).

Propriétés

IUPAC Name |

2-aminoethanol;4-[[(3S,7S,8S,9R,10R,13R,14R,17R)-7-(3-carboxypropanoyloxy)-8,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O8.C2H7NO/c1-22(2)8-7-9-23(3)26-10-11-27-35(26,5)19-17-28-34(4)18-16-25(43-32(41)14-12-30(37)38)20-24(34)21-29(36(27,28)6)44-33(42)15-13-31(39)40;3-1-2-4/h21-23,25-29H,7-20H2,1-6H3,(H,37,38)(H,39,40);4H,1-3H2/t23-,25+,26-,27-,28-,29+,34+,35-,36+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQDZZHBKIWLHY-BYLIBKKASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2(C(C=C4C3(CCC(C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@]2([C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)CCC(=O)O)C)OC(=O)CCC(=O)O)C)C.C(CO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H63NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)

![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)

![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)

![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6309110.png)